Product packaging for 1-Cbz-3-benzyl-piperidin-4-one(Cat. No.:)

1-Cbz-3-benzyl-piperidin-4-one

Cat. No.: B12436419
M. Wt: 323.4 g/mol
InChI Key: LQKIVCPLRBDVNT-UHFFFAOYSA-N
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Description

Contextualization of Piperidinone Scaffolds in Synthetic Chemistry

Piperidinone scaffolds, which are six-membered nitrogen-containing heterocyclic rings with a ketone functional group, represent a privileged structure in synthetic and medicinal chemistry. psu.edu The piperidine (B6355638) ring itself is a ubiquitous structural motif found in a vast number of natural products and pharmaceuticals. nih.govacs.orgwikipedia.org Its prevalence is due to its ability to adopt well-defined three-dimensional conformations, which allows for precise spatial orientation of substituents that can interact with biological targets.

The introduction of a ketone group, creating a piperidinone, further enhances its synthetic value. The ketone provides a reactive handle for a wide array of chemical transformations, including reductions, alkylations, and condensation reactions. acgpubs.org This versatility allows chemists to introduce molecular diversity and build complexity, making piperidinones key intermediates in the synthesis of various biologically active compounds, including potential therapeutics for Alzheimer's disease. acgpubs.orgacs.org

Significance of the N-Cbz Protecting Group in Piperidine Chemistry

In multi-step organic syntheses, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions elsewhere in the molecule. For the secondary amine within the piperidine ring, the benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group. total-synthesis.comwikipedia.org Introduced by Bergmann and Zervas in the 1930s for peptide synthesis, the Cbz group effectively masks the nucleophilicity and basicity of the amine. total-synthesis.comwikipedia.org

The Cbz group is valued for its stability under a wide range of reaction conditions, including those that are basic and mildly acidic. tandfonline.com This stability allows for selective manipulation of other parts of the molecule, such as the ketone at the 4-position of the piperidinone ring. Crucially, the Cbz group can be removed under specific and mild conditions, most commonly through catalytic hydrogenation, which cleaves the benzyl (B1604629) C-O bond to release the free amine, carbon dioxide, and toluene. total-synthesis.comtandfonline.com This orthogonality to many other protecting groups and reaction types makes it an essential tool in the synthesis of complex piperidine derivatives. total-synthesis.com

Comparison of Common Amine Protecting Groups
Protecting GroupAbbreviationStructureCleavage Conditions
BenzyloxycarbonylCbz or Z-C(O)OCH₂C₆H₅H₂, Pd/C (Hydrogenolysis)
tert-ButoxycarbonylBoc-C(O)OC(CH₃)₃Strong Acid (e.g., TFA, HCl)
FluorenylmethyloxycarbonylFmoc-C(O)OCH₂-FmocBase (e.g., Piperidine)

Importance of the 3-Benzyl Moiety in Synthetic Strategy and Derivatization

The presence of a substituent at the 3-position of the piperidinone ring, adjacent to the ketone, introduces significant stereochemical and synthetic possibilities. In 1-Cbz-3-benzyl-piperidin-4-one, the benzyl group (a phenylmethyl group) at this position serves several key functions. ontosight.ai

Firstly, it establishes a stereocenter, which can be used to direct the stereochemical outcome of subsequent reactions. For example, the reduction of the adjacent ketone can be influenced by the steric bulk of the benzyl group, leading to the preferential formation of one diastereomer of the corresponding alcohol over the other. Secondly, the protons on the carbon alpha to both the benzyl group and the ketone are acidic and can be removed to form an enolate. This enolate can then be reacted with various electrophiles, allowing for the introduction of new substituents at the 3-position, further elaborating the structure. Finally, the benzyl group itself can be a key pharmacophoric element or a precursor to other functional groups through modification of the aromatic ring.

Overview of this compound as a Versatile Synthetic Intermediate

The combination of the piperidinone scaffold, the N-Cbz protecting group, and the 3-benzyl substituent makes this compound a highly valuable and versatile intermediate in organic synthesis. ontosight.ai The N-Cbz group provides robust protection of the ring nitrogen, allowing chemists to focus on the reactivity of the ketone and the alpha-positions. The ketone at the 4-position is a key site for a variety of transformations, including:

Reduction to form 4-hydroxypiperidines.

Reductive amination to introduce new nitrogen-containing substituents.

Wittig-type reactions to form exocyclic double bonds.

Enolate formation and subsequent alkylation or acylation at the 3- or 5-positions.

The 3-benzyl group provides steric influence and a site for further functionalization. ontosight.ai This trifecta of functional handles allows for a modular approach to the synthesis of complex, highly substituted piperidine derivatives, which are often sought after in drug discovery programs. ontosight.aimdpi.com

Potential Synthetic Transformations of this compound
Reaction TypeReagentsProduct Type
Ketone ReductionNaBH₄, LiAlH₄, L-Selectridecis- or trans-4-Hydroxy-piperidine derivative
Reductive AminationR-NH₂, NaBH(OAc)₃4-Amino-piperidine derivative
Wittig ReactionPh₃P=CHR4-Alkylidene-piperidine derivative
Enolate AlkylationLDA, R-X3,3-Disubstituted-piperidin-4-one derivative
Cbz DeprotectionH₂, Pd/C3-Benzyl-piperidin-4-one

Historical Perspective on the Development and Utility of Related Piperidinone Structures

The synthesis of piperidinone structures has a history rooted in classic organic reactions. One of the earliest and most notable methods is the Petrenko-Kritschenko piperidone synthesis, which is a multicomponent reaction involving an alkyl-1,3-acetonedicarboxylate, an aldehyde (like benzaldehyde), and an amine. wikipedia.orgchemrevlett.com This reaction and others like it provided the initial access to the core piperidinone framework.

Over the last few decades, significant efforts have been dedicated to developing more efficient and stereoselective methods for synthesizing substituted piperidinones. These include aza-Diels-Alder reactions, ring-closing metathesis, and various tandem cyclization processes. mdpi.comacs.org The development of these methods has been driven by the continued importance of the piperidine scaffold in pharmaceuticals. nih.govacs.org For instance, the drug Donepezil, used for treating Alzheimer's disease, contains a 1,4-disubstituted piperidine core, highlighting the therapeutic relevance of this structural class. nih.govacs.orgacs.org The synthesis of analogs and the exploration of different substitution patterns on the piperidine ring remain active areas of research. acs.org

Scope and Objectives of Research on this compound

Current and future research involving this compound is focused on several key objectives. A primary goal is to utilize this compound as a building block for the total synthesis of complex natural products that contain a substituted piperidine core. Its pre-installed functionalities and stereocenter make it an attractive starting material for convergent synthetic strategies.

Another major research avenue is its application in medicinal chemistry. ontosight.ai Scientists are exploring the derivatization of this compound to create libraries of novel compounds for screening against various biological targets. The aim is to discover new therapeutic agents for a range of conditions. Research also focuses on developing novel synthetic methodologies that use this piperidinone to access unique and challenging molecular architectures, thereby expanding the toolbox of synthetic organic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H21NO3 B12436419 1-Cbz-3-benzyl-piperidin-4-one

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 3-benzyl-4-oxopiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c22-19-11-12-21(14-18(19)13-16-7-3-1-4-8-16)20(23)24-15-17-9-5-2-6-10-17/h1-10,18H,11-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKIVCPLRBDVNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1=O)CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Cbz 3 Benzyl Piperidin 4 One

Retrosynthetic Disconnections and Strategic Approaches to the Piperidinone Core

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For 1-Cbz-3-benzyl-piperidin-4-one, several strategic disconnections can be envisioned, highlighting different forward-synthetic approaches.

A primary disconnection strategy involves breaking the C-N bonds of the piperidine (B6355638) ring. This leads to an open-chain precursor, suggesting a synthesis based on the cyclization of a linear δ-amino pentanal or a related derivative. rsc.org This approach focuses on forming one or two C-N bonds in a key cyclization step.

Another common strategy is to disconnect the C-C bond adjacent to the carbonyl group, specifically the C3-C4 bond. This disconnection points towards an intramolecular condensation reaction, such as the Dieckmann condensation, starting from a suitably substituted diester. wikipedia.orgmasterorganicchemistry.com This method is powerful for forming five- and six-membered rings. wikipedia.org

A third, and highly practical, approach involves disconnecting the C3-benzyl bond. This retrosynthetic step suggests a strategy based on the functionalization of a pre-formed piperidinone ring. The synthesis would begin with a simpler precursor, such as 1-Cbz-4-piperidone, followed by the introduction of the benzyl (B1604629) group at the C3 position via an alkylation reaction. youtube.comyoutube.com This approach is often favored for its modularity and the ready availability of the N-protected 4-piperidone (B1582916) starting material. guidechem.comchemicalbook.com

These distinct retrosynthetic pathways map onto the major classes of synthetic reactions used to construct the target molecule, which are detailed in the subsequent sections.

Classical and Established Synthetic Routes

Classical methods for piperidinone synthesis have long been established and remain valuable for their reliability and scalability. These routes typically involve the formation of the heterocyclic ring from acyclic precursors or the modification of existing ring systems.

The construction of the piperidinone ring from a linear precursor is a fundamental strategy. One such approach involves a tandem oxidation-cyclization-oxidation process. acs.orgacs.org In this methodology, an unsaturated amino alcohol is first oxidized to the corresponding aldehyde. This intermediate then undergoes an intramolecular cyclization, followed by a subsequent oxidation to yield the final 3-substituted 4-piperidinone. acs.org While not specifically detailed for this compound, this method offers a concise route to the core structure from simple, open-chain starting materials. acs.orgacs.org The key step is the formation of the C3-C4 bond during the cyclization of the intermediate aldehyde. acs.org

Another established method is the Mannich reaction, which involves the condensation of an aldehyde, an amine, and a compound with an active methylene (B1212753) group, to form β-amino carbonyl compounds. chemrevlett.com Modified Mannich reactions have been elegantly used to synthesize 2,6-diaryl-substituted piperidin-4-ones, demonstrating the utility of this reaction in building the piperidine core. chemrevlett.com

Intramolecular ring-closing reactions are highly effective for synthesizing cyclic compounds, including the piperidinone core.

The Dieckmann condensation is a base-catalyzed intramolecular reaction of a diester to form a β-keto ester. wikipedia.orgorganic-chemistry.org This reaction is particularly effective for creating 5- and 6-membered rings. wikipedia.orgmasterorganicchemistry.com The synthesis of the related 1-benzyl-4-piperidone can be achieved via a sequence involving a 1,4-addition of benzylamine (B48309) to methyl acrylate (B77674) to form a diester, which then undergoes a Dieckmann condensation, followed by hydrolysis and decarboxylation to yield the target piperidone. chemicalbook.com A similar strategy, starting with benzyl carbamate (B1207046) and the appropriate di-Michael acceptor, could theoretically be adapted to form the 1-Cbz-4-piperidone core, which could then be further functionalized.

ReactionStarting MaterialsKey StepsProductReference
Dieckmann CondensationBenzylamine, Methyl Acrylate1,4-Addition, Intramolecular Condensation, Hydrolysis, Decarboxylation1-Benzyl-4-piperidone chemicalbook.com

Intramolecular Michael additions (or aza-Michael reactions) represent another powerful ring-closing strategy. nih.gov This reaction involves the addition of an amine nucleophile to an α,β-unsaturated carbonyl compound within the same molecule. rsc.org By designing a precursor containing both an amine (protected with a Cbz group) and a suitable Michael acceptor, an intramolecular cyclization can be triggered to form the piperidine ring. This approach is versatile and has been used extensively in the synthesis of piperidines and related nitrogen heterocycles. nih.govrsc.org

Perhaps the most direct and widely used method for synthesizing this compound involves the alkylation of a pre-formed piperidinone. This strategy leverages the availability of N-protected 4-piperidones as starting materials. guidechem.com

The synthesis begins with the protection of 4-piperidone. 1-Cbz-4-piperidone can be prepared through the reaction of 4-piperidone or its hydrochloride salt with benzyl chloroformate under basic conditions. guidechem.comchemicalbook.com Various bases and solvent systems, such as sodium carbonate in a THF/water mixture or triethylamine (B128534) in dichloromethane, have been reported to give high yields of the desired product. chemicalbook.comsmolecule.com

Once 1-Cbz-4-piperidone is obtained, the benzyl group is introduced at the C3 position. This is typically achieved by forming an enolate or a more stable enamine intermediate, which then acts as a nucleophile to attack benzyl bromide. youtube.com The use of aminium salts under acidic conditions can also facilitate this type of alkylation. youtube.com This sequence provides a modular and efficient route to the final target compound.

StepReactantsReagents/ConditionsProductReference
Protection4-Piperidone hydrochloride, Benzyl chloroformateTriethylamine, Dichloromethane, 0°C to RT1-Cbz-4-piperidone chemicalbook.com
Alkylation1-Cbz-4-piperidone, Benzyl bromideBase (e.g., LDA) or Acidic ConditionsThis compound youtube.com

Modern and Advanced Synthetic Strategies

Modern synthetic chemistry has introduced a variety of advanced, catalyst-based methods that offer improved efficiency, selectivity, and milder reaction conditions for the synthesis of complex heterocyclic molecules.

Palladium-catalyzed reactions have become a cornerstone of modern organic synthesis for their ability to form C-C and C-N bonds efficiently. nih.govmdpi.com Palladium catalysts can be used to promote intramolecular cyclizations of appropriately designed precursors to form the piperidine ring. nih.gov For instance, palladium-catalyzed intramolecular hydroamination or aza-Heck cyclizations can construct the heterocyclic core under relatively mild conditions. nih.gov These methods often exhibit high functional group tolerance. The general catalytic cycle for many palladium-catalyzed cross-coupling reactions involves oxidative addition, transmetalation, and reductive elimination steps. youtube.com

Asymmetric catalysis addresses the crucial challenge of controlling stereochemistry. Since the C3 position of this compound is a stereocenter, enantioselective synthesis is highly desirable for pharmaceutical applications. snnu.edu.cnnih.gov While a generally applicable asymmetric route to all 3-substituted piperidines remains elusive, significant progress has been made. snnu.edu.cnnih.gov Rhodium-catalyzed asymmetric reductive Heck reactions have been developed to synthesize enantioenriched 3-substituted tetrahydropyridines from dihydropyridines and boronic acids, which can then be converted to the corresponding piperidines. snnu.edu.cnnih.govacs.org This multi-step process involves the partial reduction of a pyridine (B92270), followed by the key Rh-catalyzed asymmetric carbometalation, and a final reduction. snnu.edu.cnacs.org Organocatalytic approaches, using small chiral organic molecules as catalysts, have also emerged as a powerful tool for the enantioselective construction of substituted piperidines. acs.org

MethodCatalyst TypeKey TransformationStereocontrolReference
Asymmetric Reductive HeckRhodium ComplexCarbometalation of a dihydropyridineHigh enantioselectivity snnu.edu.cnnih.govacs.org
OrganocatalysisChiral Amines (e.g., Proline-derived)Mannich/Michael ReactionsEnantioselective C-C bond formation acs.org

Multi-Component Reactions (MCRs) Incorporating Piperidinone Formation

Multi-component reactions (MCRs) offer a highly efficient route to complex molecular architectures like the piperidinone core by combining three or more reactants in a single, one-pot operation. This approach adheres to the principles of atom economy and step economy, making it an attractive strategy for library synthesis and process chemistry.

One plausible MCR approach for the synthesis of a 3-substituted-4-piperidone scaffold is a variation of the Mannich reaction. A three-component reaction involving an amine, an aldehyde, and a dienolate can be envisioned. Specifically, a vinylogous Mannich-type reaction using a 1,3-bis-silylenol ether as a functionalized dienolate, an aldehyde, and a chiral amine can produce multi-substituted, chiral dihydropyridinone compounds. rsc.org These intermediates are versatile precursors that can be further elaborated to the desired piperidinone. rsc.org

Another powerful MCR is the Ugi four-component reaction (U-4CR), which is renowned for its ability to generate significant molecular diversity. While typically used to create α-aminoacyl amide derivatives, it has been adapted for the synthesis of heterocyclic scaffolds. A strategy could involve a ketone, an amine, a carboxylic acid, and an isocyanide to build a highly functionalized acyclic intermediate that could subsequently be cyclized to form the piperidinone ring.

A conceptual four-component reaction involving an aldehyde (e.g., benzaldehyde), an ammonia (B1221849) equivalent, an acyl chloride, and a suitable dienophile could also be employed to construct the piperidone ring via an in-situ generated azadiene, which then undergoes a Diels-Alder reaction. researchgate.net This method allows for the incorporation of high levels of skeletal and stereochemical diversity. researchgate.net

Table 1: Representative Multi-Component Reaction Strategies for Piperidinone Scaffolds

MCR TypeKey ReactantsIntermediate/Product TypePotential for 3-Benzyl ScaffoldsReference
Vinylogous MannichDienolate, Aldehyde, Chiral AmineChiral DihydropyridinoneHigh, by selection of appropriate dienolate and aldehyde. rsc.org
Ugi ReactionKetone, Amine, Carboxylic Acid, Isocyanideα-Aminoacyl AmidePossible, through post-MCR cyclization of a functionalized product.
Aza-Diels-AlderAldehyde, Amine, Acyl Chloride, DienophileSubstituted PiperidoneHigh, allows for varied substitution patterns based on starting materials. researchgate.net

Green Chemistry Principles in Synthesis (e.g., Solvent-Free, Aqueous Media, Biocatalysis)

The application of green chemistry principles to the synthesis of piperidinone scaffolds aims to reduce environmental impact by utilizing safer solvents, minimizing waste, and improving energy efficiency.

Aqueous Media: The use of water as a solvent is a cornerstone of green chemistry. Aza-Diels-Alder reactions to form piperidine-based heterocycles have been investigated in aqueous media. nih.govfigshare.com For instance, the reaction can be performed using a saturated ammonium (B1175870) chloride solution, minimizing the need for organic solvents. nih.gov While yields can be modest, the environmental benefits are significant. nih.govfigshare.com The interruption of palladium-catalyzed hydrogenation of pyridine derivatives by the presence of water has also been developed as a method to access piperidinones, showcasing a novel, selective reaction in which water plays a key role. nih.gov

Greener Solvent and Base Systems: Traditional piperidinone syntheses, such as those relying on the Dieckmann condensation, often use hazardous reagents and solvents. An alternative green approach involves the direct alkylation of 4-piperidone derivatives. This has been demonstrated for N-substituted piperidones using acetonitrile (B52724) as the solvent and powdered sodium carbonate as the base. acs.orgnih.gov This system avoids more hazardous solvents and strong bases, minimizes waste streams, and offers high atom economy. nih.govfigshare.com

Biocatalysis: Biocatalysis offers a powerful green alternative for producing chiral molecules with high selectivity under mild conditions. Enzymes like transaminases can be used to generate reactive imine intermediates for subsequent complexity-building reactions, such as the Mannich reaction, to form substituted piperidines. nih.govresearchgate.net Furthermore, hydroxylase enzymes can perform selective C-H oxidation on piperidine rings, installing functional groups that can be used to build more complex derivatives. chemistryviews.org This biocatalytic approach, combined with methods like radical cross-coupling, streamlines the synthesis of high-value, enantiopure piperidines from inexpensive starting materials. chemistryviews.org

Flow Chemistry and Automated Synthesis of this compound

Flow chemistry provides significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. The synthesis of heterocyclic compounds, including piperidines, is well-suited to flow processes.

A potential flow synthesis of the 3-benzyl-piperidin-4-one core could be adapted from known batch reactions, such as the double aza-Michael addition used to form 2-substituted-4-piperidones. acs.org In a hypothetical flow setup, streams of the precursor divinyl ketone and benzylamine (which would form the N-benzyl analogue, later convertible to the N-Cbz target) would be mixed at a T-junction and passed through a heated reactor coil. The precise control over temperature, residence time, and stoichiometry afforded by the flow reactor could optimize yield and minimize byproduct formation. The output could then be directed through in-line purification columns containing solid-supported scavengers to remove excess reagents or byproducts, enabling a continuous stream of the purified product. durham.ac.uk Such automated systems can be used to rapidly generate libraries of related compounds for medicinal chemistry programs. durham.ac.uk

Stereoselective Synthesis Considerations

The presence of a benzyl group at the C3 position of the piperidinone ring introduces a stereocenter, making stereoselective synthesis a critical consideration for accessing enantiomerically pure forms of the compound.

Chiral Pool Synthesis Approaches

Chiral pool synthesis utilizes readily available, enantiopure natural products as starting materials. For this compound, the amino acid L- or D-phenylalanine is an ideal starting point, as it possesses the necessary benzyl group at a defined stereocenter. baranlab.orguh.edu

A plausible synthetic sequence starting from L-phenylalanine could involve:

Reduction of the carboxylic acid to an alcohol.

Protection of the primary amine (e.g., as a Cbz group).

Oxidation of the alcohol to an aldehyde.

Chain extension and subsequent cyclization to form the piperidinone ring.

This strategy internalizes the chiral information from the starting material into the final product, providing a reliable method for obtaining a specific enantiomer. The use of phenylalanine isosteres in the synthesis of conformationally restricted piperidones further validates this approach. nih.gov

Asymmetric Induction Strategies

Asymmetric induction involves the creation of a new stereocenter under the influence of a chiral feature in the substrate, reagent, or catalyst. wikipedia.org

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to an achiral precursor to direct the stereochemical outcome of a key bond-forming reaction. For piperidine synthesis, Evans oxazolidinone and pseudoephedrine-based auxiliaries have been successfully employed. whiterose.ac.uk A potential strategy involves the conjugate addition of a benzyl group equivalent to an α,β-unsaturated ester bearing a chiral auxiliary. Subsequent removal of the auxiliary and cyclization would yield the enantioenriched 3-benzyl-piperidin-4-one. wikipedia.orgwhiterose.ac.uk

Chiral Catalysis: This is an economically favorable approach where a substoichiometric amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product.

Organocatalysis: Chiral amines, such as proline derivatives, can catalyze asymmetric Mannich or Michael reactions. A cascade reaction involving an aza-Michael addition followed by an intramolecular cyclization, catalyzed by a chiral organocatalyst, could construct the piperidinone ring while setting the C3 stereocenter. thieme.de

Transition Metal Catalysis: Rhodium-catalyzed asymmetric reductive Heck reactions have been developed to synthesize enantioenriched 3-substituted tetrahydropyridines from dihydropyridines and boronic acids. snnu.edu.cnnih.govacs.org This method establishes the C3-aryl stereocenter with high enantioselectivity and could be adapted for piperidinone precursors.

Phase-Transfer Catalysis: Chiral phase-transfer catalysts, such as Cinchona alkaloid derivatives, are effective in promoting asymmetric α-alkylation reactions. nih.gov This could be applied to the benzylation of a piperidinone enolate precursor under basic conditions to install the C3-benzyl group stereoselectively.

Diastereoselective Control in Precursor Synthesis

When a molecule already contains one or more stereocenters, the introduction of a new one requires control of the relative stereochemistry (diastereoselectivity). In the synthesis of this compound, this would be relevant if the piperidinone ring were constructed from a precursor that was already chiral at a different position (e.g., C2 or C5).

Substrate-controlled diastereoselectivity is a common strategy. For instance, the hydrogenation of a substituted pyridine precursor often proceeds with facial selectivity dictated by existing substituents, leading to cis-piperidines. whiterose.ac.uk The resulting diastereomer can sometimes be converted to the more thermodynamically stable trans isomer via base-mediated epimerization. whiterose.ac.uk

Alternatively, directed functionalization can provide high levels of diastereocontrol. The deprotonation of an N-protected piperidinone can form a lithium enolate, and its subsequent reaction with an electrophile (like benzyl bromide) can be highly diastereoselective, with the incoming group's trajectory being controlled by the steric and electronic properties of the existing substituents on the ring. ox.ac.uk

Table 2: Summary of Stereoselective Synthesis Strategies

StrategyMethodKey PrincipleExample/ApplicationReference
Chiral Pool Use of L/D-PhenylalanineIncorporates existing stereocenter from a natural product.Synthesis of piperidones from amino acids. baranlab.orgnih.gov
Asymmetric Induction Chiral AuxiliaryTemporary covalent bonding of a chiral moiety to direct a reaction.Evans oxazolidinone in conjugate additions. whiterose.ac.uk
Chiral CatalystA substoichiometric chiral agent creates an asymmetric environment.Rh-catalyzed asymmetric Heck reaction; Proline-catalyzed cyclizations. thieme.denih.gov
Diastereoselective Control Substrate ControlExisting stereocenters in the substrate direct the approach of reagents.Diastereoselective hydrogenation of substituted pyridines. whiterose.ac.uk
Reagent ControlStereoselective functionalization of a prochiral center in a chiral molecule.Diastereoselective alkylation of a piperidinone enolate. ox.ac.uk

Chemical Reactivity and Transformations of 1 Cbz 3 Benzyl Piperidin 4 One

Reactions at the Ketone Carbonyl Functionality (C-4 Position)

The ketone at the C-4 position is a primary site for a variety of chemical modifications, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Nucleophilic Additions (e.g., Grignard, Organolithium, Hydride Reductions)

Nucleophilic addition to the carbonyl group of 1-Cbz-3-benzyl-piperidin-4-one provides a direct route to 4-substituted-4-hydroxypiperidines. The stereochemical outcome of these reactions is influenced by the steric hindrance imposed by the C-3 benzyl (B1604629) group.

Hydride Reductions: The reduction of the C-4 ketone to a hydroxyl group can be achieved with various hydride reagents. The choice of reagent can influence the diastereoselectivity of the resulting alcohol. For instance, the reduction of a similar N-Cbz protected piperidinone with sodium borohydride (B1222165) (NaBH₄) can lead to a mixture of diastereomers, while bulkier reducing agents like lithium tri-sec-butylborohydride (L-Selectride) have been shown to provide higher diastereoselectivity, favoring the formation of the syn-amino alcohol. This stereochemical preference is often rationalized by the Felkin-Anh model, where the nucleophile attacks the carbonyl carbon from the less hindered face.

Grignard and Organolithium Reagents: The addition of Grignard or organolithium reagents allows for the introduction of alkyl, aryl, or vinyl groups at the C-4 position, leading to the formation of tertiary alcohols. The reactivity of N-benzyl-4-piperidone with Grignard reagents is well-established and serves as a foundational method for producing a wide array of 4-substituted-N-benzylpiperidine derivatives. While specific studies on this compound are limited, the principles of nucleophilic addition are expected to be similar, with the stereochemistry of the addition being influenced by the adjacent benzyl group.

Table 1: Nucleophilic Additions to this compound Analogs
Reaction TypeReagentProductKey Findings
Hydride ReductionNaBH₄1-Cbz-3-benzyl-piperidin-4-olGenerally produces a mixture of diastereomers.
Hydride ReductionL-Selectride1-Cbz-3-benzyl-piperidin-4-olOften provides high diastereoselectivity for the syn isomer. nih.gov
Grignard AdditionR-MgX1-Cbz-3-benzyl-4-alkyl/aryl-piperidin-4-olIntroduces a variety of substituents at the C-4 position.
Organolithium AdditionR-Li1-Cbz-3-benzyl-4-alkyl/aryl-piperidin-4-olSimilar to Grignard addition for C-C bond formation.

Olefinations (e.g., Wittig, Horner-Wadsworth-Emmons, Tebbe Reagent)

Olefinating agents convert the C-4 ketone into an exocyclic double bond, providing a key intermediate for further functionalization.

Wittig Reaction: The Wittig reaction, utilizing a phosphonium (B103445) ylide, is a widely used method for converting ketones to alkenes. The reaction of N-protected piperidin-4-ones with Wittig reagents has been employed in the synthesis of various biologically active molecules. For this compound, this reaction would yield 1-Cbz-3-benzyl-4-methylenepiperidine or its substituted derivatives, depending on the ylide used. The choice between stabilized and non-stabilized ylides can influence the stereochemistry of the resulting alkene in cases where trisubstituted double bonds are formed.

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, which employs a phosphonate (B1237965) carbanion, is a popular alternative to the Wittig reaction, often favoring the formation of (E)-alkenes. This reaction is known for its high efficiency and the ease of removal of the phosphate (B84403) byproduct. The HWE reaction on this compound would provide access to α,β-unsaturated esters, nitriles, or ketones at the C-4 position, which are valuable Michael acceptors.

Tebbe Reagent: The Tebbe reagent is a powerful methylenating agent, particularly useful for sterically hindered ketones. It offers a milder alternative to the Wittig reaction for the introduction of a methylene (B1212753) group.

Table 2: Olefination Reactions of this compound and Analogs
Reaction TypeReagentProduct TypeKey Features
Wittig ReactionPh₃P=CHR4-Alkylidene-piperidineVersatile for introducing various substituents.
Horner-Wadsworth-Emmons(EtO)₂P(O)CH₂CO₂Et4-(Carbethoxymethylene)-piperidineTypically provides (E)-alkenes with high selectivity.
Tebbe OlefinationTebbe Reagent4-Methylene-piperidineEffective for hindered ketones.

Condensation Reactions (e.g., Knoevenagel, Mannich, Aldol)

Condensation reactions at the C-4 position allow for the formation of new carbon-carbon bonds and the introduction of functionalized side chains.

Knoevenagel Condensation: This reaction involves the condensation of the ketone with an active methylene compound, such as malononitrile (B47326) or ethyl cyanoacetate, typically catalyzed by a weak base. The product is an α,β-unsaturated compound, which can serve as a versatile intermediate for further synthetic manipulations. The Knoevenagel condensation of N-substituted 4-piperidones is a well-documented transformation. lookchem.com

Mannich Reaction: The Mannich reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. In the context of this compound, it can act as the carbonyl component, reacting with a primary or secondary amine and another carbonyl compound to form a β-amino carbonyl compound, known as a Mannich base. This reaction provides a route to more complex piperidine (B6355638) derivatives with potential biological activity. nih.gov

Aldol (B89426) Condensation: While less common for ketones like this compound to act as the nucleophilic enolate component due to the presence of the C-3 substituent, it can readily act as the electrophilic partner in reactions with enolates derived from other ketones or aldehydes.

Derivatization to Imines, Oximes, Hydrazones, and Enamines

The carbonyl group of this compound can be readily converted into various C=N double bond-containing functional groups.

Imines, Oximes, and Hydrazones: The reaction with primary amines, hydroxylamine, or hydrazine (B178648) and its derivatives leads to the formation of the corresponding imines, oximes, and hydrazones. These derivatives are often stable, crystalline solids and can be used for characterization or as intermediates for further transformations, such as the Beckmann rearrangement of oximes. The synthesis of hydrazone derivatives of 4-oxopiperidines has been reported as a route to compounds with potential biological activities. nih.gov

Enamines: Reaction with secondary amines, such as pyrrolidine (B122466) or morpholine, under acid catalysis yields an enamine. The resulting enamine is a nucleophilic species that can undergo alkylation or acylation at the β-carbon, providing a method for C-C bond formation at the C-5 position of the piperidine ring.

Baeyer-Villiger Oxidation and Ring Expansion

The Baeyer-Villiger oxidation offers a method for the ring expansion of cyclic ketones to lactones. organic-chemistry.orgadichemistry.comwikipedia.org In the case of this compound, this reaction would lead to the formation of a seven-membered lactam (a caprolactam derivative). The regioselectivity of the Baeyer-Villiger oxidation is predictable based on the migratory aptitude of the adjacent carbon atoms. The more substituted carbon atom generally migrates preferentially. Therefore, for this compound, the migration of the more substituted C-3 carbon is expected, leading to the insertion of an oxygen atom between C-3 and C-4.

Transformations of the Piperidine Ring System

Beyond reactions at the C-4 ketone, the piperidine ring of this compound can undergo transformations that alter the heterocyclic core or its substituents.

Synthesis of Spiro-piperidines: The ketone at the C-4 position serves as a handle for the construction of spirocyclic systems. For instance, reaction sequences involving the addition of a nucleophile to the carbonyl group, followed by intramolecular cyclization, can lead to the formation of spiro-piperidines. These spirocyclic structures are of significant interest in medicinal chemistry.

Cleavage of the Cbz Protecting Group: The carboxybenzyl (Cbz) group is a common protecting group for amines and can be removed under various conditions, most commonly by catalytic hydrogenation. This deprotection unmasks the secondary amine, allowing for further functionalization at the nitrogen atom, such as N-alkylation or N-acylation.

Modifications of the Benzyl Group: The benzyl group at the C-3 position can also be a site for chemical modification, although this is less common than reactions at the ketone or the N-Cbz group. For example, benzylic oxidation or hydrogenation of the aromatic ring could be envisioned under specific conditions.

Table 3: Transformations of the Piperidine Ring System
TransformationReagents/ConditionsProduct TypeSignificance
SpirocyclizationBifunctional ReagentsSpiro-piperidinesAccess to complex, medicinally relevant scaffolds.
Cbz-DeprotectionH₂, Pd/C3-benzyl-piperidin-4-oneEnables further N-functionalization.
N-Alkylation (post-deprotection)R-X, Base1-Alkyl-3-benzyl-piperidin-4-oneIntroduction of diverse N-substituents.

Ring Opening and Recyclization Strategies

While the piperidine ring is generally stable, specific strategies can be envisioned for its cleavage and subsequent reformation, although such transformations are not extensively documented for this particular molecule. One potential, albeit synthetically challenging, pathway could involve a retro-Mannich reaction, which would lead to the opening of the piperidine ring. This type of reaction is typically initiated under conditions that can break the C-N or C-C bonds formed during the initial synthesis of the piperidone. Recyclization could then be achieved under different conditions to potentially form new heterocyclic systems. However, these strategies remain largely theoretical for this specific substrate and represent an area for future synthetic exploration.

Reactions at Alpha-Carbons to the Ketone (e.g., Enolate Chemistry, Alkylation, Halogenation)

The carbon atoms alpha to the carbonyl group (C-3 and C-5) are the most reactive sites for carbon-carbon bond formation due to the acidity of the alpha-protons. Treatment with a suitable base results in the formation of an enolate, which can act as a nucleophile.

Enolate Chemistry and Alkylation: The formation of an enolate from this compound can be achieved using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). The resulting enolate can then react with various electrophiles. Alkylation experiments on closely related 1-alkyl-4-piperidones have been successfully demonstrated. rsc.org For instance, the enolate can be reacted with alkyl halides to introduce substituents at the alpha-position. Given the existing benzyl group at C-3, alkylation would be expected to occur predominantly at the C-5 position to avoid steric hindrance. For example, reaction with bromoacetone (B165879) could yield a 3-acetonyl-4-piperidone derivative, a precursor for fused ring systems. rsc.org

Table 1: Representative Alkylation of 4-Piperidone (B1582916) Systems

Starting MaterialBaseAlkylating AgentProduct
1-Benzoyl-4-piperidoneSodium hydrideBromoacetone1-Benzoyl-3-acetonyl-4-piperidone
1-Alkyl-4-piperidoneLDAMethyl iodide1-Alkyl-3-methyl-4-piperidone

Halogenation: Alpha-halogenation of the piperidone ring can be accomplished under either acidic or basic conditions.

Acid-catalyzed halogenation proceeds through an enol intermediate. The reaction rate is independent of the halogen concentration.

Base-catalyzed halogenation occurs via an enolate intermediate. This reaction is often difficult to control, and polyhalogenation can occur, particularly if excess halogen is used.

These reactions provide a pathway to alpha-halo ketones, which are versatile intermediates for further transformations, such as Favorskii rearrangements or substitution reactions.

Formation of Spirocyclic Systems

The ketone functionality at C-4 is an ideal handle for the construction of spirocyclic systems, which are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures. rsc.orgwhiterose.ac.uk Several methods can be employed to convert this compound into spiropiperidines.

One common approach is the Bucherer-Bergs reaction , where the piperidone is treated with potassium cyanide and ammonium (B1175870) carbonate to form a spirocyclic hydantoin. whiterose.ac.uk Another strategy involves a Wittig reaction to convert the ketone into an exocyclic methylene group. This intermediate can then undergo cyclopropanation to yield a spiro[piperidine-4,1'-cyclopropane] system. whiterose.ac.uk

Furthermore, 1,3-dipolar cycloaddition reactions and reductive amination followed by cyclization are powerful methods for creating more complex spiro-heterocycles. whiterose.ac.uknih.gov For instance, condensation of the piperidone with an appropriate amine followed by a cyclization step can lead to diverse spiro-fused systems. nih.gov Radical hydroarylation of linear aryl halide precursors containing a piperidine moiety has also emerged as a modern method for constructing complex spiropiperidines under mild conditions. nih.gov

Table 2: Methodologies for Spirocycle Synthesis from 4-Piperidones

Reaction TypeReagentsSpirocyclic Product
Bucherer-Bergs ReactionKCN, (NH₄)₂CO₃Spirohydantoin
Wittig Olefination / CyclopropanationPh₃P=CH₂, CuCN, EthyldiazoacetateSpirocyclopropane
Strecker Reaction / CyclizationAniline, TMSCN; then DMFDMASpiroimidazolidinone
Radical HydroarylationPhotoredox catalyst, DIPEAVarious spiro-fused heterocycles

Ring Contraction and Expansion Methodologies

Ring Expansion: The most relevant one-carbon ring expansion methodology for a cyclic ketone like this compound is the Tiffeneau-Demjanov rearrangement . d-nb.infowikipedia.org This reaction sequence typically involves:

Conversion of the ketone to a cyanohydrin via reaction with a cyanide source (e.g., trimethylsilyl (B98337) cyanide).

Reduction of the nitrile group to a primary amine, forming a β-amino alcohol.

Treatment of the β-amino alcohol with nitrous acid (generated in situ from sodium nitrite (B80452) and acid). This forms an unstable diazonium salt, which rearranges with concomitant loss of nitrogen gas and migration of one of the ring carbons, leading to a ring-expanded homologous ketone. wikipedia.orgslideshare.net

Applying this to the target molecule would result in the formation of a 1-Cbz-4-benzyl-azepan-5-one, a seven-membered ring structure.

Ring Contraction: Ring contraction of piperidines is less common but can be achieved through specialized methods. A notable example is a photomediated ring contraction . This process can involve a Norrish Type II reaction of an N-acyl piperidine, leading to a 1,4-diradical intermediate that fragments and re-closes to form a pyrrolidine scaffold. While this has been demonstrated on N-benzoyl piperidines, the principle could potentially be adapted for the N-Cbz protected system.

Reactivity of the N-Cbz Protecting Group

The N-benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines due to its stability under a range of conditions and its susceptibility to removal under specific, mild protocols. total-synthesis.com

Catalytic Hydrogenation for Deprotection

The most common method for the cleavage of the Cbz group is catalytic hydrogenation. This reaction involves treating the protected compound with hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). acs.org The reaction proceeds via hydrogenolysis, breaking the benzylic C-O bond.

This method is highly efficient and clean, as the byproducts are volatile (toluene and carbon dioxide) and the catalyst can be removed by simple filtration. total-synthesis.comacs.org

Catalytic Transfer Hydrogenation: An alternative to using pressurized hydrogen gas is catalytic transfer hydrogenation. In this method, a hydrogen donor molecule is used to provide the hydrogen in situ. Common hydrogen donors include ammonium formate (B1220265) (HCOONH₄), formic acid, or triethylsilane. thieme-connect.comnih.govnih.gov This approach avoids the need for specialized high-pressure hydrogenation equipment and is often faster. thieme-connect.com

Table 3: Conditions for Cbz Deprotection by Hydrogenation

MethodCatalystHydrogen SourceSolventTypical Conditions
Catalytic Hydrogenation10% Pd/CH₂ (gas)Methanol (B129727), Ethanol (B145695), Ethyl AcetateRoom temperature, 1 atm H₂
Catalytic Transfer Hydrogenation10% Pd/CAmmonium FormateMethanol, Isopropanol (B130326)Reflux or Microwave irradiation

Acid-Mediated Deprotection Methods

While Cbz groups are relatively stable to many acidic conditions, they can be cleaved by strong acids, providing an important metal-free alternative to hydrogenation. total-synthesis.comtdcommons.org This is particularly useful when the molecule contains other functional groups that are sensitive to reduction, such as alkenes or alkynes.

Common reagents for acid-mediated deprotection include hydrogen bromide (HBr) in glacial acetic acid. rsc.orgarkat-usa.org The mechanism involves protonation of the carbamate (B1207046) oxygen, followed by nucleophilic attack by the bromide ion at the benzylic carbon (an Sₙ2-type displacement) or formation of a benzyl cation (Sₙ1-type). The resulting unstable carbamic acid readily decarboxylates to yield the free amine. total-synthesis.com Other acidic systems, such as concentrated HCl or HCl in organic solvents, have also been employed effectively. tdcommons.org These acid-based strategies are often scalable, cost-effective, and advantageous in industrial settings where avoiding heavy metal contamination is critical. tdcommons.org

Alternative Deprotection Strategies

While catalytic hydrogenolysis is a standard method for the removal of the Cbz group, its application can be limited by the presence of other reducible functional groups within a molecule or safety concerns related to the use of hydrogen gas and heavy metal catalysts. total-synthesis.comresearchgate.net Consequently, several alternative strategies have been developed to cleave the Cbz group under non-reductive or milder conditions.

Acid-mediated protocols offer a practical, metal-free alternative. Reagents such as concentrated hydrochloric acid, isopropanol hydrochloride (IPA·HCl), or aluminum chloride (AlCl₃) in a fluorinated solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can effectively deprotect the Cbz group. organic-chemistry.org These methods are often operationally simple, scalable, and compatible with various functional groups that might be sensitive to hydrogenolysis. organic-chemistry.org The mechanism typically involves protonation of the carbamate followed by nucleophilic attack or elimination.

Nucleophilic deprotection provides another orthogonal approach. For instance, a combination of 2-mercaptoethanol (B42355) and a base like potassium phosphate in N,N-dimethylacetamide (DMA) at elevated temperatures can cleave the Cbz group. organic-chemistry.org This method is particularly advantageous for substrates bearing sensitive functionalities that would not tolerate standard hydrogenolysis or strong acidic conditions. organic-chemistry.org Additionally, specific methods using low-carbon alcohols like methanol or ethanol have been shown to be effective for deprotecting Cbz groups on certain heterocyclic compounds, offering a simple and mild alternative. epa.gov

Another strategy involves the in situ generation of hydrogen for transfer hydrogenolysis, which avoids the direct handling of hydrogen gas. A system employing sodium borohydride (NaBH₄) with a catalytic amount of palladium on carbon (Pd/C) in methanol can rapidly and efficiently remove Cbz groups. researchgate.net This method is user-friendly and has been demonstrated on a gram scale. researchgate.net

MethodReagents and ConditionsKey AdvantagesReference
Acid-Mediated DeprotectionAlCl₃ in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) at room temperature.Metal-free, cost-effective, scalable, tolerant of reducible groups. organic-chemistry.org
Nucleophilic Deprotection2-Mercaptoethanol, K₃PO₄ in N,N-dimethylacetamide (DMA) at 75 °C.Superior for substrates with sensitive functionalities; avoids heavy metals. organic-chemistry.org
Alcohol-Mediated DeprotectionMethanol, ethanol, or t-butanol at room temperature.Simple, mild conditions; effective for certain heterocyclic amines. epa.gov
Transfer HydrogenolysisNaBH₄, catalytic Pd/C in methanol at room temperature.Avoids direct use of H₂ gas; rapid and high-yielding. researchgate.net

Reactions Involving the 3-Benzyl Substituent

The benzyl group at the C-3 position offers additional sites for chemical modification, namely the benzylic carbon and the aromatic phenyl ring.

The benzylic C-H bond is relatively weak and susceptible to radical reactions, making it a prime site for functionalization.

Benzylic Oxidation: The benzylic position can be oxidized to a carbonyl group. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can cleave the benzylic C-H bond, ultimately forming a ketone if another substituent is present at the benzylic carbon. masterorganicchemistry.com For this compound, this would lead to the formation of a 3-benzoyl derivative. Milder and more selective reagents, such as o-iodoxybenzoic acid (IBX) or systems involving TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), can also achieve this transformation under less harsh conditions, which is crucial for complex molecules with sensitive functional groups. masterorganicchemistry.comorganic-chemistry.org The reaction requires the presence of at least one benzylic hydrogen. masterorganicchemistry.com

Benzylic Halogenation: Free-radical halogenation can selectively occur at the benzylic position. N-Bromosuccinimide (NBS), often with a radical initiator like AIBN or light, is the classic reagent for benzylic bromination. This reaction would replace a hydrogen on the methylene bridge of the benzyl group with a bromine atom, yielding 1-Cbz-3-(α-bromobenzyl)-piperidin-4-one. This product can then serve as a precursor for further nucleophilic substitution or elimination reactions. masterorganicchemistry.com

TransformationTypical ReagentsPotential Product from this compoundReference
Benzylic OxidationKMnO₄ or H₂CrO₄ (harsh); IBX or NaClO/TEMPO (mild).1-Cbz-3-benzoyl-piperidin-4-one masterorganicchemistry.comorganic-chemistry.org
Benzylic BrominationN-Bromosuccinimide (NBS), radical initiator (e.g., AIBN) or light.1-Cbz-3-(α-bromobenzyl)-piperidin-4-one masterorganicchemistry.com

The phenyl ring of the benzyl substituent can undergo electrophilic aromatic substitution (EAS) reactions. The alkyl group (the piperidinone methylene bridge) attached to the phenyl ring is an activating, ortho, para-directing group. uci.edu Therefore, reactions such as nitration, halogenation, or Friedel-Crafts alkylation and acylation would be expected to introduce substituents at the positions ortho and para to the point of attachment to the piperidine ring.

For example, a Friedel-Crafts acylation using an acyl chloride (e.g., acetyl chloride) and a Lewis acid catalyst like aluminum chloride (AlCl₃) would likely yield a mixture of the ortho- and para-acetylated products. wikipedia.org However, a significant challenge in Friedel-Crafts reactions is the potential for the Lewis acid catalyst to complex with the carbonyl and carbamate oxygen atoms in the piperidinone core, which could deactivate the system or lead to undesired side reactions. libretexts.org Therefore, milder Lewis acids or alternative Brønsted acid catalysts might be necessary. nih.gov

The phenyl ring of the benzyl group can be functionalized to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This typically requires the prior installation of a halide (e.g., Br or I) or a triflate group on the aromatic ring via electrophilic aromatic substitution, as described in the previous section.

For instance, if this compound is first brominated at the para position of the phenyl ring to give 1-Cbz-3-(4-bromobenzyl)-piperidin-4-one, this aryl bromide can then be coupled with a variety of organoboron compounds (boronic acids or esters) under Suzuki-Miyaura conditions. koreascience.krrsc.org This two-step sequence allows for the synthesis of a wide array of derivatives where the phenyl ring is connected to other aryl, heteroaryl, or alkyl groups, significantly increasing the molecular complexity. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields. mdpi.com

Applications of 1 Cbz 3 Benzyl Piperidin 4 One in Organic Synthesis

Role as a Key Intermediate in the Synthesis of Complex Natural Products

Information regarding the use of 1-Cbz-3-benzyl-piperidin-4-one as a direct precursor for the synthesis of alkaloids or other nitrogen-containing heterocycles is not available in the reviewed scientific literature.

There is no available data on the application of this compound as a building block for the construction of polycyclic systems.

Utilization in the Construction of Pharmaceutical Scaffolds (General, Non-Biological)

Specific methods for the reduction of the ketone at the 4-position of this compound to form corresponding piperidine (B6355638) alcohols, or its conversion to piperidine amines via reductive amination, are not described in the available literature.

The utility of this compound in the synthesis of other substituted piperidines, or its conversion to aromatic systems like pyridines or fused systems like indolizidines, is not documented.

Application in Combinatorial Chemistry and Library Synthesis

There is no information to support the use of this compound as a scaffold or building block in the context of combinatorial chemistry or for the generation of compound libraries.

Solid-Phase Organic Synthesis (SPOS) Applications

Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid generation of compound libraries by anchoring a starting material to an insoluble polymer support and performing subsequent reactions. While direct examples detailing the use of this compound on a solid support are not extensively documented, the principles of SPOS are readily applicable to this scaffold for the synthesis of substituted piperidine libraries.

For SPOS applications, the this compound scaffold would first need to be functionalized with a linker to enable attachment to a resin. This could be achieved by modifying the aromatic ring of the benzyl (B1604629) or benzyloxycarbonyl (Cbz) group with a suitable functional handle (e.g., a carboxylic acid or hydroxyl group). Once anchored to the resin, the piperidin-4-one core is available for a variety of transformations. The ketone at C-4 can be converted into other functional groups, such as amines via reductive amination or alkenes via Wittig-type reactions. The ability to perform these reactions in a solid-phase format allows for the use of excess reagents and simplified purification, as byproducts and unreacted reagents are simply washed away from the resin-bound product.

Below is a representative table illustrating a hypothetical reaction sequence for the diversification of a resin-bound this compound derivative.

StepReactionReagents and ConditionsExpected Transformation
1Resin LoadingFunctionalized piperidinone, Wang resin, DCC, DMAPPiperidinone scaffold is anchored to the solid support.
2Reductive AminationR-NH₂, NaBH(OAc)₃, THFThe C-4 ketone is converted to a secondary or tertiary amine.
3AcylationR-COCl, DIPEA, DCMThe newly formed secondary amine is acylated to form an amide.
4CleavageTFA/DCMThe final diversified product is cleaved from the resin for purification and analysis.

Solution-Phase Parallel Synthesis

Solution-phase parallel synthesis offers an alternative to SPOS for the rapid creation of compound libraries, avoiding the challenges associated with developing resin-cleavage strategies. This compound is an ideal substrate for this approach due to its good solubility in common organic solvents and its multiple points for diversification. This strategy has been successfully employed to create libraries of structurally diverse piperidine-based compounds for medicinal chemistry applications.

The core reactions involve transformations of the C-4 ketone. For instance, multicomponent reactions, such as the Ugi four-component reaction, can introduce significant structural diversity at the C-4 position in a single step, leading to the formation of complex bis-amide derivatives. Other key transformations include aldol (B89426) condensations to form new carbon-carbon bonds at the C-3 and C-5 positions, and nucleophilic additions to the carbonyl group. By distributing the common piperidinone starting material into an array of reaction vessels and treating each with a different set of reagents, a library of analogs can be generated efficiently.

The following table summarizes key transformations amenable to the solution-phase parallel synthesis of libraries based on this compound.

Reaction TypeExemplary ReagentsResulting StructureKey Feature
Reductive AminationLibrary of primary/secondary amines, NaBH(OAc)₃4-amino-piperidine derivativesIntroduces diverse N-substituents at C-4.
Aldol CondensationLibrary of aldehydes/ketones, base or acid catalyst3,5-disubstituted piperidin-4-one derivativesForms C-C bonds at the α-position.
Wittig ReactionLibrary of phosphonium (B103445) ylides4-alkylidene-piperidine derivativesConverts the ketone to a C=C double bond.
Grignard AdditionLibrary of Grignard reagents (R-MgBr)4-hydroxy-4-alkyl-piperidine derivativesCreates a tertiary alcohol at C-4.

Asymmetric Synthesis Using this compound

Asymmetric synthesis involving the this compound scaffold is of significant interest for producing enantiomerically pure, biologically active molecules. The pre-existing stereocenter at the C-3 position can direct the stereochemical outcome of subsequent reactions, and the prochiral nature of the C-4 ketone allows for the application of enantioselective methods.

Diastereoselective Transformations Leading to Chiral Products

The chiral center at C-3, bearing a benzyl group, exerts stereochemical control over reactions at other positions on the piperidine ring, primarily at the adjacent C-4 ketone. This substrate control allows for diastereoselective transformations.

A primary example is the reduction of the C-4 ketone. The reduction can produce two diastereomeric alcohols: the cis-isomer (hydroxyl group and benzyl group on the same face of the ring) and the trans-isomer (hydroxyl group and benzyl group on opposite faces). The stereochemical outcome is highly dependent on the reducing agent and reaction conditions. Bulky reducing agents typically approach from the face opposite to the C-3 benzyl group, leading to the cis-alcohol, whereas smaller reducing agents or those capable of chelation may favor the trans-product. High to excellent diastereoselectivities have been observed in the reduction of related substituted piperidinones. nih.gov

Another important diastereoselective reaction is the enolization of the ketone followed by reaction with an electrophile. The two α-protons at the C-5 position are diastereotopic, and selective deprotonation can lead to a single enolate geometry, which then reacts with an electrophile from the less sterically hindered face to yield a 3,5-disubstituted piperidinone with high diastereoselectivity.

The table below presents research findings on diastereoselective reductions of related N-Cbz-3-substituted-4-piperidones.

ReactionReagentsTemperature (°C)Diastereomeric Ratio (cis:trans)
Ketone ReductionNaBH₄, MeOH0Variable, often low selectivity
Ketone ReductionL-Selectride®, THF-78Typically >95:5 (favoring cis-alcohol)
Ketone ReductionCatecholborane-40 to 25Good to excellent (favoring cis-alcohol) nih.gov
Enolate Alkylation1. LDA, THF, -78 °C; 2. CH₃I-78Potentially high, favoring trans-alkylation

Enantioselective Syntheses from Chiral Precursors or Using Chiral Catalysts

Enantioselective synthesis can be achieved either by starting with an enantiopure version of this compound or by using a chiral catalyst to control the stereochemistry of a reaction on the prochiral substrate.

Starting with an enantiomerically pure precursor, obtained through methods like chiral resolution or an asymmetric synthetic route, ensures that all subsequent products derived from it will also be enantiopure, provided the reactions are stereospecific. This approach is fundamental in the total synthesis of natural products. nih.gov

Alternatively, external chiral reagents or catalysts can be used to induce asymmetry. For example, the prochiral ketone can undergo enantioselective aldol reactions when catalyzed by chiral biheteroaromatic diphosphine oxides. chemicalbook.com Similarly, chiral phosphoric acid catalysts have been shown to be effective in promoting intramolecular asymmetric aza-Michael cyclizations to form enantioenriched piperidines. whiterose.ac.uk The use of Evans' oxazaborolidine catalysts in aldol reactions with the related 1-Cbz-4-piperidone has been reported to yield products with excellent enantiomeric excess (>98% ee). smolecule.com Such strategies could be adapted to the 3-benzyl substituted analog to achieve both high diastereoselectivity and enantioselectivity.

The following table summarizes potential enantioselective approaches applicable to the this compound system based on established methodologies.

Reaction TypeChiral InfluenceExample Catalyst/AuxiliaryExpected Outcome
Aldol ReactionChiral CatalystProline-derived catalysts or Evans' oxazaborolidines smolecule.comHigh enantiomeric excess (e.e.) of the aldol adduct.
Michael AdditionChiral CatalystChiral Phosphoric Acid whiterose.ac.ukFormation of a new stereocenter with high e.e.
Ketone ReductionChiral CatalystCorey-Bakshi-Shibata (CBS) catalystEnantioselective formation of one alcohol enantiomer.
AlkylationChiral AuxiliaryUse of a chiral auxiliary on the nitrogen atom (instead of Cbz)Diastereoselective alkylation, followed by removal of the auxiliary.

Advanced Analytical Characterization Methodologies for 1 Cbz 3 Benzyl Piperidin 4 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. A combination of one-dimensional and two-dimensional experiments allows for a complete assignment of all proton and carbon signals and provides deep insight into the molecule's structure and spatial arrangement.

One-dimensional ¹H and ¹³C NMR spectra provide the fundamental framework for structural analysis by identifying the different chemical environments of the hydrogen and carbon atoms within the molecule.

The ¹H NMR spectrum of 1-Cbz-3-benzyl-piperidin-4-one would exhibit distinct signals for the carboxybenzyl (Cbz) protecting group, the benzyl (B1604629) substituent at the 3-position, and the piperidin-4-one core. The aromatic protons of both benzyl groups would typically appear as a complex multiplet in the range of δ 7.2-7.4 ppm. The benzylic protons of the Cbz group (-O-CH₂-Ph) would present as a characteristic singlet around δ 5.2 ppm. The piperidine (B6355638) ring protons would show more complex splitting patterns due to their diastereotopic nature and coupling interactions.

The ¹³C NMR spectrum provides information on all unique carbon atoms. The carbonyl carbon of the piperidin-4-one ring (C4) is expected to resonate at a significantly downfield chemical shift, typically around δ 207-209 ppm. The carbamate (B1207046) carbonyl (C=O) of the Cbz group would appear around δ 155 ppm. The carbons of the piperidine ring and the benzyl substituents would be found in the aliphatic and aromatic regions, respectively.

Based on data from analogs like 1-Cbz-piperidin-4-one and substituted N-benzyl piperidones, a representative set of chemical shifts for this compound can be predicted.

Representative ¹H and ¹³C NMR Data for this compound Note: These are predicted values based on analogous structures. Actual experimental values may vary.

PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Notes
Cbz Aromatic~7.35 (m, 5H)~128.0-136.0Protons and carbons of the Cbz phenyl ring.
Cbz CH₂~5.18 (s, 2H)~67.5Benzylic protons of the Cbz group.
Cbz C=O-~155.0Carbamate carbonyl carbon.
Benzyl Aromatic~7.25 (m, 5H)~126.0-139.0Protons and carbons of the C-3 benzyl substituent.
Benzyl CH₂~2.8-3.2 (m, 2H)~35.0Benzylic protons attached to C-3.
H-2 / H-6~3.5-4.2 (m, 4H)~45.0 (C2), ~45.5 (C6)Diastereotopic protons adjacent to the nitrogen. Signals are often broad due to conformational exchange.
H-3~3.0 (m, 1H)~50.0Methine proton at the substitution site.
C-4 (C=O)-~208.0Ketone carbonyl carbon.
H-5~2.5-2.7 (m, 2H)~41.0Protons adjacent to the ketone.

Two-dimensional NMR experiments are essential for unambiguously assigning the signals from 1D spectra and determining the molecule's connectivity and stereochemistry.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY would reveal correlations between adjacent protons on the piperidine ring (e.g., H-2 with H-3, and H-5 with H-6) and within the benzyl substituent (H-3 with its benzylic CH₂ protons).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the carbon to which it is directly attached. This allows for the definitive assignment of carbon signals based on the already-assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (typically 2-3 bond) correlations between protons and carbons. acs.orgmdpi.com This is crucial for piecing together the molecular skeleton. Key expected correlations would include the Cbz carbonyl carbon to the H-2 and H-6 protons, and the C4 ketone carbonyl to the H-3 and H-5 protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing critical information about stereochemistry and conformation. For this molecule, a key application would be to determine the orientation (axial or equatorial) of the benzyl group at the C-3 position by observing its spatial proximity to other protons on the piperidine ring.

Expected Key 2D NMR Correlations for Structural Confirmation

ExperimentCorrelating NucleiStructural Information Confirmed
COSYH-2 ↔ H-3 H-5 ↔ H-6 H-3 ↔ Benzyl-CH₂Confirms the proton connectivity around the piperidine ring and the attachment of the benzyl group at C-3.
HSQCAll C-H pairsAssigns all carbon signals based on direct C-H one-bond correlations.
HMBCCbz C=O ↔ H-2, H-6 C-4 (Ketone) ↔ H-3, H-5 Benzyl-CH₂ ↔ C-2, C-3, C-4Confirms the integrity of the Cbz group and its connection to the nitrogen, and verifies the location of the benzyl substituent relative to the ketone.
NOESYBenzyl-CH₂ ↔ H-2ax, H-5axDetermines the spatial orientation (axial/equatorial preference) of the C-3 benzyl group.

The structure of this compound is not static. It undergoes dynamic processes, including the chair-to-chair interconversion of the piperidine ring and restricted rotation around the carbamate C-N bond due to its partial double-bond character. researchgate.netst-andrews.ac.uk These dynamic exchanges can cause significant broadening of NMR signals at room temperature, particularly for the protons near the nitrogen (H-2 and H-6).

Variable Temperature (VT) NMR experiments are employed to study these conformational dynamics. st-andrews.ac.ukvnu.edu.vn By recording spectra at different temperatures, it is possible to either "freeze out" the individual conformers at low temperatures (slow exchange) or observe time-averaged, sharp signals at high temperatures (fast exchange). The temperature at which distinct signals coalesce into a single peak can be used to calculate the activation energy barrier (ΔG‡) for the conformational interchange, providing quantitative insight into the molecule's flexibility.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound, HRMS would be used to confirm the molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.

Predicted HRMS Data for this compound

ParameterValue
Molecular FormulaC₂₀H₂₁NO₃
Monoisotopic Mass323.15214 u
Ionization ModeElectrospray Ionization (ESI), Positive
Observed Ion[M+H]⁺
Calculated Exact Mass of [M+H]⁺324.15942 u

Tandem Mass Spectrometry (MS/MS) involves isolating the molecular ion (or a protonated adduct like [M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern serves as a "fingerprint" that can confirm the compound's identity and structural features. nih.govnist.gov

For this compound, several characteristic fragmentation pathways can be predicted:

Benzylic Cleavage: The most common fragmentation for benzyl-containing compounds is the formation of the highly stable tropylium (B1234903) ion (m/z 91).

Cbz Group Fragmentation: The carbamate group can fragment in several ways, including the loss of CO₂ (44 u) or the loss of the entire benzyloxycarbonyl group.

Piperidine Ring Cleavage: The piperidine ring can undergo alpha-cleavage adjacent to the nitrogen atom or other ring-opening fragmentations. libretexts.org

Plausible MS/MS Fragments for [C₂₀H₂₁NO₃+H]⁺

m/z (u)Proposed Fragment Structure / LossNotes
232.1332[M+H - C₇H₇]⁺Loss of the benzyl group from C-3 via radical cleavage.
176.0706[M+H - C₈H₈O₂]⁺Loss of the benzyloxycarbonyl moiety.
108.0420[C₇H₆O]⁺Fragment corresponding to a benzyl alcohol cation from the Cbz group.
91.0542[C₇H₇]⁺Tropylium ion, a highly characteristic fragment for benzyl-containing compounds.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is an indispensable tool for the identification of functional groups within a molecule. For this compound, the IR spectrum provides direct evidence for its key structural components: the carbamate, the ketone, the piperidine ring, and the benzyl groups.

The analysis is based on the principle that molecular bonds and functional groups vibrate at specific, characteristic frequencies. When infrared radiation is passed through a sample, the molecule absorbs energy at frequencies corresponding to these vibrations.

Key vibrational modes expected for this compound are derived from data on analogous structures like 1-Cbz-4-piperidone and 1-benzyl-4-piperidone. chemicalbook.comnih.govnist.gov The spectrum would be dominated by two strong carbonyl (C=O) stretching bands. The ketone within the piperidine ring typically absorbs in the range of 1715-1725 cm⁻¹. The carbamate (N-Cbz) carbonyl group gives rise to a strong absorption band at a slightly lower frequency, generally around 1690-1700 cm⁻¹, due to resonance with the nitrogen lone pair. chemicalbook.com

Other significant absorptions include the C-H stretching vibrations of the aromatic rings (from the benzyl and Cbz groups) typically appearing above 3000 cm⁻¹, and the aliphatic C-H stretches of the piperidine ring and methylene (B1212753) bridge appearing just below 3000 cm⁻¹. The C-N stretching of the carbamate and piperidine ring, and the C-O stretching of the carbamate ester group, are expected in the fingerprint region (1400-1000 cm⁻¹).

Table 1: Predicted Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Ketone C=O Stretch 1715 - 1725 Strong
Carbamate C=O Stretch 1690 - 1700 Strong
Aromatic Ring C-H Stretch 3030 - 3100 Medium
Aliphatic (Piperidine/Benzyl CH₂) C-H Stretch 2850 - 2960 Medium
Aromatic Ring C=C Stretch 1450 - 1600 Medium-Weak
Carbamate C-N Stretch 1220 - 1250 Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying chromophores—parts of a molecule that absorb light. In this compound, the primary chromophores are the two benzene (B151609) rings associated with the N-benzyloxycarbonyl (Cbz) protecting group and the 3-benzyl substituent.

These aromatic rings contain π-electrons that can be excited to higher energy levels by absorbing UV radiation. Benzene and its simple derivatives typically exhibit a strong absorption band (the E2-band) around 200-210 nm and a weaker, structured band (the B-band) around 250-270 nm. The presence of these two aromatic systems in this compound would be expected to result in a UV absorption profile characteristic of a substituted benzene. The carbonyl groups of the ketone and carbamate functions also act as chromophores, exhibiting weak n→π* transitions at longer wavelengths, though these are often masked by the much stronger absorptions of the aromatic rings.

Table 2: Expected Chromophores and UV Absorption for this compound

Chromophore Electronic Transition Approximate λmax (nm)
Benzene Ring (Cbz & Benzyl) π → π* (E2-band) ~210
Benzene Ring (Cbz & Benzyl) π → π* (B-band) ~260
Ketone Carbonyl n → π* ~280-300

X-ray Crystallography for Absolute Stereochemistry and Conformation in Solid State

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. For a chiral molecule like this compound, this technique is invaluable for unambiguously establishing its absolute stereochemistry and solid-state conformation.

The process requires a single, high-quality crystal of the compound. When a beam of X-rays is directed at the crystal, the electrons in the atoms diffract the beam, creating a unique diffraction pattern. Mathematical analysis of this pattern allows for the calculation of the electron density map of the molecule, from which the precise position of each atom can be determined.

For piperidinone derivatives, X-ray analysis reveals critical conformational details. Studies on related structures, such as t-(3)-benzyl-r-(2),c-(6)-diphenylpiperidin-4-one, have shown that the piperidine ring typically adopts a stable chair conformation. researchgate.net In this conformation, substituents can occupy either axial or equatorial positions. X-ray crystallography would confirm the conformation of the piperidine ring in this compound and determine the orientation (axial or equatorial) of the benzyl group at the C3 position. Furthermore, for an enantiomerically pure sample, the technique can determine the absolute configuration (R or S) at the C3 chiral center. researchgate.net

Chromatographic Techniques for Purity Assessment and Separation

Chromatography encompasses a suite of powerful techniques for separating, identifying, and quantifying the components of a mixture. For this compound, various chromatographic methods are essential for assessing its purity and, if necessary, separating its stereoisomers.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds like this compound. The most common mode is reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture.

A typical analysis involves dissolving the sample in a suitable solvent and injecting it into the HPLC system. The components of the sample are separated based on their differential partitioning between the stationary and mobile phases. For piperidinone derivatives, a gradient elution using a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) is often employed. sielc.comgoogle.com An acid modifier, such as formic acid or trifluoroacetic acid (TFA), is frequently added to the mobile phase to ensure sharp, symmetrical peaks by suppressing the ionization of any residual basic sites. A UV detector is typically used for detection, leveraging the strong UV absorbance of the compound's aromatic rings. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Table 3: Typical HPLC Parameters for Analysis of Piperidinone Derivatives

Parameter Condition
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid or TFA
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic Acid or TFA
Elution Mode Gradient (e.g., 5% to 95% B over 20 minutes)
Flow Rate 1.0 mL/min
Detection UV at ~254 nm

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. While less common than HPLC for relatively large and polar molecules like this compound due to its lower volatility, GC can still be applied, sometimes requiring derivatization to increase volatility and thermal stability. The compound is vaporized and injected onto the head of a chromatographic column. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) is commonly used for detection.

Since this compound possesses a stereocenter at the C3 position, it can exist as a pair of enantiomers. In pharmaceutical contexts, it is crucial to synthesize and analyze a single enantiomer, as different enantiomers can have vastly different biological activities.

Chiral chromatography, typically using chiral HPLC, is the primary method for separating enantiomers and determining the enantiomeric excess (ee) of a sample. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing one to be retained on the column longer than the other. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, or protein-based selectors. mdpi.com By comparing the chromatogram of a racemic sample (a 1:1 mixture of both enantiomers) with the sample of interest, the identity of each enantiomeric peak can be assigned and their relative areas calculated to determine the enantiomeric excess.

Table 4: Common Chiral Stationary Phases (CSPs) for Enantiomeric Separation

CSP Type Selector Example Separation Principle
Polysaccharide-based Derivatized Cellulose or Amylose (e.g., Chiralcel® OD, Chiralpak® AD) Formation of transient diastereomeric complexes via hydrogen bonding, dipole-dipole, and π-π interactions.
Cyclodextrin-based β-Cyclodextrin, γ-Cyclodextrin Inclusion complexation where enantiomers fit differently into the chiral cavity.

Computational and Theoretical Studies of 1 Cbz 3 Benzyl Piperidin 4 One

Conformational Analysis and Energy Landscapes

The three-dimensional structure of 1-Cbz-3-benzyl-piperidin-4-one is not static; the molecule can adopt various conformations due to the flexibility of the piperidine (B6355638) ring and the rotation of its substituents. Conformational analysis aims to identify the most stable arrangements of the atoms in space, which correspond to the lowest energy states.

MM calculations use classical physics to approximate the potential energy of a molecule as a function of its atomic coordinates. This approach allows for the rapid calculation of energies for a large number of conformations, enabling the mapping of the potential energy surface. For substituted piperidines, these calculations can predict the relative energies of different ring conformations, such as chair, boat, and twist-boat forms, as well as the preferred orientations of the substituents. For instance, molecular mechanics calculations on 4-substituted piperidines have been shown to quantitatively predict the conformational free energies. nih.gov

MD simulations provide a dynamic picture of the molecule by solving Newton's equations of motion for each atom over time. This simulation allows for the exploration of the conformational landscape and the identification of stable and metastable states. An MD simulation of a molecule like this compound would reveal the flexibility of the piperidine ring and the rotational freedom of the Cbz and benzyl (B1604629) groups. The resulting trajectory can be analyzed to construct a free energy landscape, which maps the free energy of the system as a function of specific conformational coordinates, such as dihedral angles. nih.gov This landscape highlights the most probable conformations and the energy barriers between them. For related piperidine derivatives, MD simulations have been used to understand their interactions with biological targets. irb.hr

Table 1: Representative Conformational Energy Data for Substituted Piperidines from Molecular Mechanics (Illustrative) (Note: This table is illustrative and based on general findings for substituted piperidines, not specific to this compound)

ConformerRelative Energy (kcal/mol)Key Dihedral Angles (degrees)
Chair (Equatorial Benzyl)0.0~55° (ring torsions)
Chair (Axial Benzyl)2.5 - 4.0~55° (ring torsions)
Twist-Boat5.0 - 7.0Variable
Boat6.0 - 8.0Variable

Density Functional Theory (DFT) is a quantum mechanical method that provides a more accurate description of the electronic structure and geometry of molecules compared to molecular mechanics. DFT calculations are commonly used to optimize the geometry of different conformers and to determine their relative energies.

For this compound, DFT calculations would likely confirm that the piperidine ring preferentially adopts a chair conformation to minimize steric strain. Within this chair conformation, the bulky Cbz and benzyl groups are expected to occupy equatorial positions to avoid unfavorable 1,3-diaxial interactions. Studies on similarly substituted piperidin-4-ones have shown that the piperidine ring adopts a slightly distorted chair conformation. nih.gov

DFT calculations can provide precise predictions of bond lengths, bond angles, and dihedral angles for the most stable conformer. For example, in a study of 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one, DFT calculations at the B3LYP/6-31+G(d) level of theory were used to obtain the optimized geometry. nih.gov Similar calculations for this compound would provide a detailed picture of its ground state structure.

Table 2: Predicted Ground State Geometrical Parameters for a Substituted Piperidin-4-one Analog from DFT Calculations (Illustrative) (Note: This table presents typical bond lengths and angles for a substituted piperidin-4-one ring and is for illustrative purposes.)

ParameterValue
C-N Bond Length (Å)1.47
C-C Bond Length (Å)1.53
C=O Bond Length (Å)1.22
C-N-C Bond Angle (°)112
C-C-C Bond Angle (°)110
Ring Dihedral Angle (°)±56

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule determines its reactivity and physical properties. Computational methods can provide valuable descriptors of the electronic structure, such as the distribution of electrons and the energies of molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. scirp.org

For this compound, the HOMO is likely to be localized on the electron-rich regions of the molecule, such as the phenyl rings of the benzyl and Cbz groups, and the lone pair of the nitrogen atom. The LUMO is expected to be distributed over the carbonyl group and the aromatic rings, which can act as electron acceptors. DFT calculations on similar piperidin-4-one derivatives have shown that the HOMO and LUMO are often delocalized over different parts of the molecule. researchgate.net

Table 3: Representative HOMO-LUMO Energies and Related Parameters for a Substituted Piperidin-4-one Analog from DFT Calculations (Illustrative) (Note: These values are illustrative and based on DFT calculations of analogous compounds.)

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3
Ionization Potential6.5
Electron Affinity1.2

The Electrostatic Potential Surface (EPS) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a useful tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) indicate electron-poor areas that are susceptible to nucleophilic attack.

For this compound, the EPS map would likely show a negative potential around the carbonyl oxygen atom and the oxygen atoms of the Cbz group, making these sites attractive for electrophiles. The hydrogen atoms, particularly those attached to the piperidine ring and the benzylic position, would exhibit a positive potential, making them potential sites for nucleophilic interaction. The aromatic rings would show a mixed potential, with the faces of the rings being electron-rich.

The distribution of atomic charges within a molecule provides insight into its polarity and reactivity. Various methods, such as Mulliken population analysis, can be used to calculate the partial charges on each atom. chemrxiv.org In this compound, the oxygen atoms of the carbonyl and Cbz groups are expected to have significant negative charges, while the carbonyl carbon and the nitrogen atom (depending on its bonding environment) would have positive charges. The hydrogen atoms would generally carry small positive charges. This charge distribution influences the molecule's dipole moment and its interactions with other polar molecules.

Bond order is a measure of the number of chemical bonds between two atoms. It provides information about the strength and nature of the chemical bonds. In the case of this compound, the C=O bond of the ketone and the C=O bond of the carbamate (B1207046) would have bond orders close to two, while the C-N and C-C single bonds would have bond orders close to one. The aromatic C-C bonds in the phenyl rings would have bond orders intermediate between one and two due to electron delocalization.

Table 4: Illustrative Mulliken Atomic Charges for Key Atoms in a Substituted Piperidin-4-one Analog (Illustrative) (Note: These values are for illustrative purposes and represent typical charge distributions in such molecules.)

AtomMulliken Charge (a.u.)
N1 (Piperidine)-0.45
C4 (Carbonyl)+0.30
O (Carbonyl)-0.40
C (Cbz Carbonyl)+0.55
O (Cbz Ester)-0.50

Reaction Mechanism Elucidation and Transition State Calculations

Understanding the formation of this compound is critical for optimizing its synthesis. Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping out reaction pathways, identifying intermediates, and calculating the energy of transition states.

The synthesis of this compound would logically proceed via the α-alkylation of the precursor N-Cbz-4-piperidone with a benzyl halide. Theoretical studies of this key step would focus on elucidating the reaction mechanism. DFT calculations can be employed to model the energetics of the entire reaction coordinate.

A crucial aspect of this reaction is the formation of an enolate intermediate from N-Cbz-4-piperidone. Computational models can determine the most favorable conditions for this step and predict the structure of the resulting enolate. The subsequent nucleophilic attack on the benzyl halide (an SN2 reaction) is the carbon-carbon bond-forming step. Transition state calculations for this step are vital for understanding the reaction kinetics. By locating the transition state structure and calculating its Gibbs free energy of activation (ΔG‡), chemists can predict the reaction rate and identify potential catalytic strategies to lower this energy barrier. rsc.org

For instance, in related studies on the α-alkylation of cyclic ketones, computational models have been used to compare different catalytic cycles, such as those involving transition metals like iridium or nickel. rsc.orgnih.gov These studies reveal that the mechanism can proceed through various pathways, including oxidative addition, migratory insertion, and reductive elimination. nih.gov A similar computational approach for this compound would clarify the precise sequence of events at the molecular level.

Table 1: Hypothetical Calculated Energies for Key Species in the α-Benzylation of N-Cbz-4-piperidone

Species Method/Basis Set Solvation Model Calculated Gibbs Free Energy (Hartrees)
N-Cbz-4-piperidone M06-2X/6-31+G(d) SMD (THF) -785.4321
Enolate Intermediate M06-2X/6-31+G(d) SMD (THF) -784.9876
Benzyl Chloride M06-2X/6-31+G(d) SMD (THF) -500.0365
SN2 Transition State M06-2X/6-31+G(d) SMD (THF) -1285.0112

Note: Data is illustrative and based on typical values found in computational studies of similar reactions. rsc.org

The benzylation of N-Cbz-4-piperidone introduces a new stereocenter at the C-3 position. Predicting the stereochemical outcome is a primary goal of theoretical studies. The piperidinone ring exists in a dynamic equilibrium of conformations, primarily chair forms. The benzyl group can approach the enolate from two different faces, leading to either an axial or equatorial orientation in the product.

DFT calculations can model the transition states for both axial and equatorial attack. The relative energies of these competing transition states determine the stereoselectivity of the reaction. The transition state leading to the thermodynamically more stable product is typically lower in energy. Computational analysis would involve:

Conformational Analysis: Identifying the lowest energy chair conformations of the piperidinone enolate.

Transition State Searching: Locating the transition state structures for both axial and equatorial benzylation.

Energy Calculation: Calculating the free energies of these transition states. The ratio of products can be predicted from the energy difference (ΔΔG‡) between them.

Steric hindrance is often a deciding factor. The bulky carbobenzyloxy (Cbz) group on the nitrogen and the incoming benzyl group can create significant steric repulsion, which would be accurately modeled in the calculations. nih.gov For related systems, computational studies have shown that steric repulsions with the catalyst or existing substituents can destabilize one transition state over another, leading to high selectivity. nih.gov

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a reliable tool for predicting spectroscopic data, which can be used to confirm the structure of synthesized compounds.

For this compound, theoretical predictions of NMR chemical shifts (¹H and ¹³C) would begin with a thorough conformational search to identify all low-energy structures. For each stable conformer, the magnetic shielding tensors would be calculated using methods like Gauge-Independent Atomic Orbital (GIAO) within a DFT framework. researchgate.net The final predicted spectrum is a Boltzmann-weighted average of the spectra of the individual conformers. This approach is particularly useful for flexible molecules like piperidines, where the observed chemical shifts represent an average over multiple rapidly interconverting conformations. researchgate.netnih.gov

Similarly, the vibrational frequencies corresponding to an infrared (IR) spectrum can be calculated. researchgate.net After performing a geometry optimization to find the molecule's lowest energy structure, a frequency calculation is run. bluelaze.com This computation yields a list of vibrational modes, their corresponding frequencies (in cm⁻¹), and their IR intensities. nih.gov These predicted frequencies are often systematically scaled by a small factor to correct for approximations in the computational method and the neglect of anharmonicity. bluelaze.com The predicted spectrum can then be compared with experimental data to aid in the assignment of specific spectral bands to the vibrations of functional groups, such as the C=O stretch of the ketone, the C-N bonds of the carbamate, and various C-H bending and stretching modes. researchgate.net

Table 2: Illustrative Predicted Vibrational Frequencies for this compound

Mode Number Calculated Frequency (cm⁻¹) Scaled Frequency (cm⁻¹) IR Intensity (km/mol) Vibrational Assignment
85 3050 2989 45.2 Aromatic C-H Stretch
78 2945 2886 88.1 Aliphatic C-H Stretch
52 1755 1719 250.5 C=O Stretch (Ketone)
50 1710 1675 310.8 C=O Stretch (Carbamate)
45 1495 1465 35.6 Aromatic C=C Stretch

Note: Data is hypothetical. Frequencies are typically scaled by a factor of ~0.96-0.98 for B3LYP calculations.

Intermolecular Interactions and Supramolecular Assembly Potential

The way this compound molecules interact with each other in the solid state determines their crystal structure and physical properties. Computational methods can predict and analyze these non-covalent interactions, which include hydrogen bonds, π-π stacking, and C-H···π interactions.

The molecule possesses several features that suggest a rich potential for supramolecular assembly:

Hydrogen Bond Acceptor: The oxygen atom of the ketone at the 4-position is a strong hydrogen bond acceptor.

Aromatic Rings: The Cbz and benzyl groups provide phenyl rings that can participate in π-π stacking, where the rings align face-to-face or offset, and C-H···π interactions, where a C-H bond points towards the face of a phenyl ring. nih.gov

Weak Hydrogen Bond Donors: Numerous aliphatic and aromatic C-H bonds can act as weak hydrogen bond donors to the carbonyl oxygen.

Derivatization Strategies and Analog Synthesis from 1 Cbz 3 Benzyl Piperidin 4 One

Systematic Modification of the Piperidinone Core

The piperidinone ring is a hub for structural diversification, offering multiple sites for the introduction of new functional groups and the construction of more complex molecular architectures.

The carbon atoms adjacent to the nitrogen (C-2 and C-6) and adjacent to the carbonyl group (C-5) are prime targets for substitution, which can significantly influence the molecule's conformation and biological activity.

A common strategy for introducing substituents at the C-2 and C-6 positions is the Mannich condensation reaction. chemrevlett.comresearchgate.net While direct application to 1-Cbz-3-benzyl-piperidin-4-one is not widely documented, analogous syntheses of 2,6-diarylpiperidin-4-ones demonstrate the principle. For instance, the reaction of an appropriate ketone, an aromatic aldehyde, and an amine source can construct the piperidinone ring with substituents at C-2 and C-6 simultaneously. chemrevlett.com A three-component vinylogous Mannich-type reaction has also been developed as a practical approach to synthesize multi-substituted chiral piperidines. rsc.org

The C-5 position, being alpha to the ketone, is amenable to functionalization through enolate chemistry. Aldol (B89426) condensation with various aldehydes can introduce arylmethylene groups at this position. For example, N-Benzyl-4-piperidone has been shown to react with benzaldehyde (B42025) derivatives in an aldol condensation to yield N-Benzyl-3,5-di(arylmethylene)-4-piperidone derivatives. guidechem.comnih.gov This strategy could be applied to this compound to introduce a substituent at the C-5 position.

Position Reaction Type Reagents/Conditions Potential Product Type Reference Example
C-2, C-6Mannich CondensationKetone, Aldehyde, Amine source2,6-Disubstituted piperidin-4-oneSynthesis of t-3-Benzyl-r-2,c-6-diphenylpiperidin-4-one chemrevlett.com
C-5Aldol CondensationAromatic aldehyde, Acid or Base catalyst5-Arylmethylene-3-benzyl-piperidin-4-oneSynthesis of N-Benzyl-3,5-di(arylmethylene)-4-piperidone guidechem.com
C-5AlkylationAlkyl halide, Strong base (e.g., LDA)5-Alkyl-3-benzyl-piperidin-4-oneGeneral enolate alkylation principle

The C-4 ketone is a versatile functional handle for constructing a wide range of fused or spirocyclic heterocyclic systems.

Condensation reactions with binucleophiles are a direct route to new heterocycles. For example, reaction with hydrazine (B178648) or substituted hydrazines can yield pyrazole (B372694) derivatives. nih.govnih.gov Typically, this involves the condensation of a 1,3-dicarbonyl compound with hydrazine. mdpi.com To apply this to the piperidinone, it could first undergo an α-functionalization (e.g., formylation at C-5) to create the necessary 1,3-dicarbonyl precursor for pyrazole formation.

Alternatively, the ketone can react with reagents like hydroxylamine, semicarbazide, or thiosemicarbazide (B42300) to form oximes, semicarbazones, and thiosemicarbazones, respectively. Such reactions have been demonstrated on N-benzyl piperidin-4-one systems. researchgate.net These derivatives not only represent a class of analogs in their own right but can also serve as intermediates for further transformations.

Target Heterocycle Reaction Type Key Reagents Intermediate Reference Example
Fused PyrazoleCyclocondensationHydrazine hydrate5-Formyl-1-Cbz-3-benzyl-piperidin-4-oneGeneral Knorr pyrazole synthesis mdpi.com
OximeCondensationHydroxylamine hydrochlorideNot ApplicableN-Benzyl piperidin-4-one oxime synthesis researchgate.net
HydrazoneCondensationHydrazine hydrochlorideNot ApplicableN-Benzyl piperidin-4-one hydrazone synthesis researchgate.net
SemicarbazoneCondensationSemicarbazideNot ApplicableN-Benzyl piperidin-4-one semicarbazone synthesis researchgate.net

Alteration of the N-Protecting Group

The N-benzyloxycarbonyl (Cbz) group is a crucial feature, but its replacement with other protecting groups can modulate the electronic properties and steric bulk around the nitrogen atom, offering another axis for analog synthesis. The process universally involves a two-step sequence: deprotection of the Cbz group followed by re-protection with a new group.

The removal of the Cbz group is most commonly achieved via catalytic hydrogenolysis. total-synthesis.com This reaction involves treating the compound with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst, which cleaves the benzyl-oxygen bond to release the free amine, toluene, and carbon dioxide. total-synthesis.comorganic-chemistry.org Alternative methods include acid-mediated deprotection. tdcommons.org

Once the parent secondary amine, 3-benzyl-piperidin-4-one, is obtained, it can be reacted with various chloroformates to install different carbamate (B1207046) protecting groups, thereby generating direct analogs of the starting material.

Target Carbamate Reagent Typical Conditions
Allyloxycarbonyl (Alloc)Allyl chloroformateBase (e.g., Na2CO3, Et3N), CH2Cl2
4-Nitrobenzyloxycarbonyl (pNZ)4-Nitrobenzyl chloroformateBase (e.g., Na2CO3, Et3N), CH2Cl2
2,2,2-Trichloroethoxycarbonyl (Troc)2,2,2-Trichloroethyl chloroformateBase (e.g., Pyridine (B92270), Et3N), CH2Cl2

Beyond carbamates, a wide range of other nitrogen-protecting groups can be introduced, each with unique cleavage conditions that can be exploited in more complex synthetic routes.

Boc Group: The tert-butoxycarbonyl (Boc) group is introduced by reacting the deprotected amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534) or sodium bicarbonate. A procedure for the synthesis of N-Boc-3-piperidone involves the reaction of the corresponding piperidine (B6355638) with Boc₂O. google.com

Fmoc Group: The 9-fluorenylmethoxycarbonyl (Fmoc) group is installed using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), typically in a mixture of dioxane and aqueous sodium carbonate.

Ts Group: The tosyl (Ts) group, a sulfonamide protecting group, is introduced by reacting the amine with p-toluenesulfonyl chloride (Ts-Cl) in the presence of a base such as pyridine.

Protecting Group Abbreviation Reagent Cleavage Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Strong acid (e.g., TFA, HCl)
9-FluorenylmethoxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., Piperidine)
p-ToluenesulfonylTs (Tosyl)p-Toluenesulfonyl chloride (Ts-Cl)Strong reducing agents or strong acid

Diversification of the 3-Benzyl Substituent

Modifying the 3-benzyl group offers a pathway to explore the impact of steric and electronic changes at this position. Strategies can target either the aromatic ring of the benzyl (B1604629) group or involve the replacement of the entire substituent.

Direct modification of the phenyl ring can be achieved through electrophilic aromatic substitution reactions. For instance, nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃) could introduce substituents onto the aromatic ring, with the substitution pattern governed by the directing effects of the alkyl chain.

A more versatile approach involves replacing the benzyl group entirely. While synthetically challenging, this could be envisioned through a multi-step sequence. A hypothetical route could involve oxidative cleavage of the benzyl group to a carboxylic acid, followed by conversion to a leaving group (e.g., a halide or triflate). This C-3 functionalized piperidinone could then undergo palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig) with a wide variety of boronic acids, alkynes, or amines to introduce diverse aryl, heteroaryl, vinyl, or substituted amino groups at the C-3 position. Rhodium-catalyzed asymmetric reactions have been used to synthesize 3-aryl piperidines from pyridine derivatives and arylboronic acids, highlighting the utility of cross-coupling in this context. acs.org Similarly, 3-(substituted benzyl)piperidines have been prepared via the addition of Grignard reagents to pyridine-3-carboxaldehyde followed by reduction. researchgate.net

Modification Strategy Reaction Type Reagents/Conditions Resulting Substituent Reference Concept
Aromatic Ring FunctionalizationElectrophilic Aromatic Substitutione.g., HNO₃/H₂SO₄ (Nitration)3-(Nitrobenzyl)Standard Aromatic Chemistry
Aromatic Ring FunctionalizationElectrophilic Aromatic Substitutione.g., Br₂/FeBr₃ (Bromination)3-(Bromobenzyl)Standard Aromatic Chemistry
Substituent Replacement (Hypothetical)Suzuki CouplingArylboronic acid, Pd catalyst, Base3-ArylRh-catalyzed synthesis of 3-aryl piperidines acs.org
Substituent Replacement (Hypothetical)Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, Base3-AlkynylGeneral Cross-Coupling Principles

Introduction of Substituted Phenyl Rings

The introduction of substituted phenyl rings in place of the existing benzyl group is a common strategy to modulate the biological activity of piperidine-based compounds. This can be achieved by incorporating variously substituted benzyl groups during the initial synthesis or by modifying the parent compound. A general approach involves the synthesis of 3-(substituted benzyl)piperidines, which can be accomplished through methods like the addition of substituted phenylmagnesium bromides to pyridine-3-carboxaldehyde, followed by deoxygenation and reduction of the heteroaromatic ring. researchgate.net

This methodology allows for the preparation of a library of analogs with a wide range of electronic and steric properties. The substituents on the phenyl ring can be selected to probe specific interactions with biological targets.

Table 1: Examples of Substituted Phenyl Analogs

Substituent (R) on Phenyl RingPotential Synthetic ApproachResulting Compound Name
4-FluoroGrignard addition of 4-fluorophenylmagnesium bromide to a pyridine-3-carboxaldehyde precursor, followed by cyclization and protection.1-Cbz-3-(4-fluorobenzyl)-piperidin-4-one
4-MethoxyUse of 4-methoxybenzyl halide in the alkylation step of the piperidone synthesis.1-Cbz-3-(4-methoxybenzyl)-piperidin-4-one
3,4-DichloroUse of 3,4-dichlorobenzyl bromide in the initial synthetic sequence.1-Cbz-3-(3,4-dichlorobenzyl)-piperidin-4-one
4-TrifluoromethylSuzuki or Stille coupling of a borylated or stannylated precursor with a trifluoromethyl-substituted aryl halide.1-Cbz-3-(4-trifluoromethylbenzyl)-piperidin-4-one

Replacement with Other Aryl or Alkyl Groups

Beyond simple phenyl ring substitutions, the benzyl group can be entirely replaced with other aryl or alkyl moieties to explore a broader chemical space. The synthesis of such analogs typically involves constructing the piperidone ring with the desired C-3 substituent in place from the outset. For instance, methods for synthesizing 1-aryl-3-piperidone scaffolds can be adapted for this purpose. nih.gov The versatility of the piperidine ring synthesis allows for the incorporation of various functional groups, leading to diverse derivatives. nih.gov

Strategies for creating these analogs include:

Cross-coupling reactions: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) on a suitably functionalized piperidine precursor can introduce a variety of aryl and vinyl groups.

Grignard reactions: The addition of different alkyl or aryl Grignard reagents to an appropriate electrophilic precursor can generate a range of C-3 substituted piperidines.

Reductive amination: The cyclization of amino aldehydes or ketones containing the desired aryl or alkyl group can be a direct route to the core structure.

Table 2: Examples of Aryl and Alkyl Analogs

C-3 SubstituentPotential Synthetic ApproachResulting Compound Name
NaphthylmethylAlkylation with naphthylmethyl bromide followed by cyclization.1-Cbz-3-(naphthylmethyl)-piperidin-4-one
ThienylmethylUse of a thienylmethyl halide in the synthesis.1-Cbz-3-(thienylmethyl)-piperidin-4-one
CyclohexylmethylCatalytic hydrogenation of the benzyl group.1-Cbz-3-(cyclohexylmethyl)-piperidin-4-one
PropylEnolate alkylation with a propyl halide.1-Cbz-3-propyl-piperidin-4-one

Ring Modifications and Fused-Ring System Synthesis

The piperidin-4-one core of the title compound is an excellent platform for the construction of more complex, polycyclic systems, including important alkaloid scaffolds like indolizidines and quinolizidines, as well as spiro-annulated structures.

Formation of Indolizidine, Quinolizidine (B1214090), and Related Fused Systems

Indolizidine and quinolizidine alkaloids are prevalent in nature and exhibit a wide range of biological activities. researchgate.net The this compound scaffold can be elaborated into these fused bicyclic systems through multi-step synthetic sequences. A common strategy involves the functionalization of the C-4 ketone to introduce a side chain that can undergo intramolecular cyclization.

For example, a Wittig or Horner-Wadsworth-Emmons reaction at the C-4 position can introduce an ester-containing side chain. Subsequent reduction of the resulting alkene and the ester, followed by activation of the alcohol (e.g., as a tosylate or mesylate) and intramolecular N-alkylation, would lead to the formation of a quinolizidine ring system. A similar strategy involving a shorter side chain would yield an indolizidine core. nih.govntu.edu.sg

Table 3: Synthetic Strategy for Fused Systems

Target SystemKey Reaction StepsIntermediate Compound
Quinolizidine1. Wittig reaction with (carbethoxymethylene)triphenylphosphorane. 2. Reduction of alkene and ester. 3. Mesylation of the primary alcohol. 4. Intramolecular cyclization.1-Cbz-3-benzyl-4-(2-hydroxyethyl)piperidine
Indolizidine1. Reaction with a one-carbon nucleophile (e.g., cyanide followed by hydrolysis and reduction). 2. Activation of the resulting hydroxymethyl group. 3. Intramolecular cyclization.1-Cbz-3-benzyl-4-(hydroxymethyl)piperidine

Spiro-Annelation Reactions

Spiro-annelation reactions provide a route to three-dimensional structures with unique conformational properties. The carbonyl group of this compound is a key functional handle for initiating such transformations. Condensation of the ketone with various bis-nucleophiles can lead to the formation of spirocyclic systems.

For example, a Pfitzinger reaction with isatin (B1672199) could yield a spiro[piperidine-4,2'-quinoline] derivative. Similarly, reaction with o-phenylenediamine (B120857) could produce a spiro[piperidine-4,2'-benzodiazepine] system. These reactions significantly increase the structural complexity and can lead to compounds with novel pharmacological profiles. The synthesis of spiro[quinoline-2,4'-piperidines] from 4-piperidone (B1582916) precursors has been reported, demonstrating the feasibility of this approach. researchgate.net The creation of spiro[1,2,4-benzotriazine-3(4H),4'-(1'-substituted)piperidines] also highlights the utility of the piperidone core in generating complex spiro-compounds. sci-hub.se

Table 4: Examples of Spiro-Annelation Reactions

ReagentResulting Spiro-SystemSpiro-Compound Class
IsatinSpiro[piperidine-4,2'-quinoline]Spiro-quinoline
o-PhenylenediamineSpiro[piperidine-4,2'-benzodiazepine]Spiro-benzodiazepine
EthylenediamineSpiro[piperidine-4,2'-imidazolidine]Spiro-imidazolidine
ThioureaSpiro[piperidine-4,2'-thiazolidine]Spiro-thiazolidine

Q & A

Q. What are the standard synthetic routes and purification methods for 1-Cbz-3-benzyl-piperidin-4-one in academic research?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from piperidin-4-one derivatives. For example, describes a route using 1-benzyl-4-piperidone as a precursor, with modifications such as Cbz (carbobenzyloxy) protection. Key steps include:
  • Reaction Conditions : Use of benzyl halides or aldehydes for alkylation (e.g., benzyl chloride in THF under reflux) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) or recrystallization (methanol/water) to isolate the product .
    Table 1 summarizes critical parameters:
StepReagents/ConditionsYield (%)Purity Check Method
AlkylationBenzyl chloride, THF, reflux65–75TLC, NMR
Cbz ProtectionCbz-Cl, NaHCO₃, DCM80–85HPLC

Q. How is crystallographic data analyzed for structural confirmation using programs like SHELX?

  • Methodological Answer : SHELX software (e.g., SHELXL) refines X-ray diffraction data to determine molecular geometry. Steps include:
  • Data Input : Load .hkl files containing intensity data.
  • Refinement : Use least-squares minimization to adjust atomic coordinates and thermal parameters .
  • Validation : Check R-factors (R1 < 0.05 for high-quality data) and residual electron density maps .
    ORTEP-3 () visualizes thermal ellipsoids to assess positional uncertainty in the structure .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer : Safety Data Sheets (SDS) for analogous compounds (e.g., 4-Anilino-1-Cbz-piperidine) recommend:
  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
    Table 2 highlights hazard classifications from SDS:
CompoundGHS Hazard CodesPrecautionary Measures
4-Anilino-1-Cbz-piperidineNot classified (NFPA 0)Avoid dust formation
Piperidin-4-one derivativesH315 (skin irritation)Use gloves

Q. What pharmacological applications are explored using piperidin-4-one derivatives in current research?

  • Methodological Answer : Piperidin-4-one derivatives are investigated as intermediates for opioid receptor ligands (e.g., alfentanil analogs) and kinase inhibitors. Key approaches include:
  • Structure-Activity Relationship (SAR) : Modifying the Cbz and benzyl groups to enhance binding affinity .
  • In Vitro Assays : Testing cytotoxicity (e.g., MTT assay) and enzyme inhibition (e.g., CYP450 isoforms) .

Advanced Questions

Q. How can researchers resolve discrepancies in structural data obtained from different analytical techniques?

  • Methodological Answer : Contradictions between NMR, X-ray, and computational models require:
  • Cross-Validation : Compare torsion angles from crystallography (SHELX output) with DFT-calculated geometries .
  • Error Analysis : Assess crystallographic resolution (e.g., high B-factors indicate disorder) and NMR solvent effects .

Q. What strategies optimize the synthetic yield and purity of this compound?

  • Methodological Answer : Optimization methods include:
  • Catalyst Screening : Use Pd/C or Raney Ni for selective hydrogenation of intermediates .
  • Reaction Monitoring : In-situ FTIR to track Cbz group incorporation .
    reports a 15% yield increase using microwave-assisted synthesis (80°C, 30 min vs. 6 hrs conventional) .

Q. What computational approaches model the molecular dynamics and interactions of this compound?

  • Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) predict solubility and protein-ligand interactions. Steps include:
  • Force Field Selection : OPLS-AA for organic molecules.
  • Trajectory Analysis : Calculate RMSD to assess conformational stability .
    provides parameters like LogP (2.1) and polar surface area (45 Ų) for solubility predictions .

Q. How are pharmacological mechanisms of piperidin-4-one derivatives investigated through in vitro/in vivo models?

  • Methodological Answer : Studies use:
  • Receptor Binding Assays : Radiolabeled ligands (e.g., [³H]-naloxone) to measure Ki values .
  • Animal Models : Tail-flick test (rodents) for analgesic efficacy .

Q. What methodologies validate the consistency of analytical techniques for novel piperidin-4-one derivatives?

  • Methodological Answer : Follow FINER criteria (Feasible, Novel, Ethical, Relevant) for experimental design . For HPLC validation:
  • Linearity : R² > 0.99 for calibration curves.
  • Repeatability : %RSD < 2% for retention times .

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